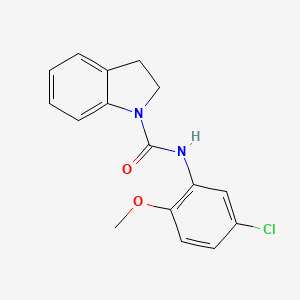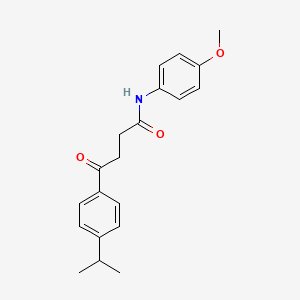
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that selectively targets the Rho family of GTPases. It was first discovered in 2010 by researchers at Emory University and has since been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide works by selectively inhibiting the activity of Rho GTPases, which are involved in the regulation of cytoskeletal dynamics and cell migration. By inhibiting these proteins, this compound can prevent the migration and invasion of cancer cells, as well as modulate synaptic plasticity in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide is its selectivity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide. One area of focus could be the development of more potent inhibitors of Rho GTPases, which could have broader applications in cancer biology and other fields. Additionally, this compound could be studied in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Finally, further research could be conducted to better understand the mechanisms underlying this compound's effects on synaptic plasticity and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide involves a multistep process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-bromoacetophenone to form 5-chloro-2-methoxyphenylacetophenone. This intermediate is then reacted with indoline-1-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide has been shown to be a potent inhibitor of Rho GTPases, which play a crucial role in many cellular processes, including cell migration, proliferation, and differentiation. As such, this compound has been studied extensively for its potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-7-6-12(17)10-13(15)18-16(20)19-9-8-11-4-2-3-5-14(11)19/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFNAPMLGWCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)

![4-bromo-1-methyl-N'-[(5-nitro-2-furyl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)

![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)


![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
